molecular formula C18H29ClN2O3S B1680822 (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride CAS No. 261901-57-9

(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride

Cat. No. B1680822
CAS RN: 261901-57-9
M. Wt: 389.0 g/mol
InChI Key: XQCJOYZLWFNDIO-PKLMIRHRSA-N
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Description

  • SB-269970 hydrochloride, also known as SB-269970A, is a research chemical developed by GlaxoSmithKline . It is believed to act as a selective 5-HT7 receptor antagonist (EC50 = 1.25 nM) or possibly an inverse agonist.
  • The compound’s structure consists of a pyrrolidine ring with a sulfonyl group and a hydroxyphenyl moiety.
  • SB-269970 hydrochloride is used in scientific studies to investigate the 5-HT7 receptors, which play a role in brain function (e.g., hippocampus, thalamus) and dopamine release regulation in the ventral tegmental area.
  • Mechanism of Action

    • SB-269970 hydrochloride’s mechanism involves selective antagonism or inverse agonism at the 5-HT7 receptor.
    • Molecular targets include the 5-HT7 receptor itself, affecting downstream signaling pathways.
  • Preparation Methods

    • Synthetic routes for SB-269970 hydrochloride are not widely documented, but it can be prepared through chemical synthesis.
    • Industrial production methods are proprietary, and detailed information may not be publicly available.
  • Chemical Reactions Analysis

    • SB-269970 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are specific to the synthetic pathway and may involve protecting groups, reductive amination, and sulfonation.
    • Major products formed from these reactions include different intermediates and the final compound.
  • Scientific Research Applications

    • SB-269970 hydrochloride has potential applications in various fields:
  • Comparison with Similar Compounds

    properties

    IUPAC Name

    3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18;/h2,5-6,14-16,21H,3-4,7-13H2,1H3;1H/t16-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XQCJOYZLWFNDIO-PKLMIRHRSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H29ClN2O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID501017392
    Record name (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501017392
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    389.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    261901-57-9
    Record name (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID501017392
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name SB-269970 hydrochloride
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKP3XMW7KV
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride
    Reactant of Route 2
    (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride
    Reactant of Route 3
    Reactant of Route 3
    (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride
    Reactant of Route 4
    (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride
    Reactant of Route 6
    (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride

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